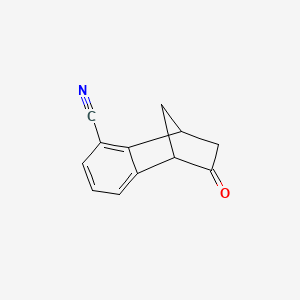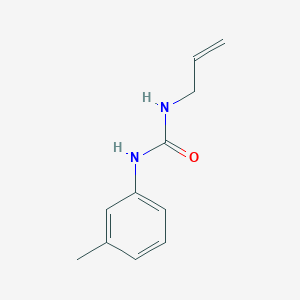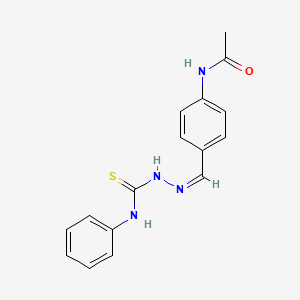
1-(4-Acetamidobenzylidene)-4-phenyl-3-thiosemicarrbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetamidobenzylidene)-4-phenyl-3-thiosemicarrbazide is a complex organic compound with the molecular formula C16H16N4O2S
Méthodes De Préparation
The synthesis of 1-(4-Acetamidobenzylidene)-4-phenyl-3-thiosemicarrbazide typically involves the condensation reaction between 4-acetamidobenzaldehyde and 4-phenyl-3-thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
1-(4-Acetamidobenzylidene)-4-phenyl-3-thiosemicarrbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene position, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(4-Acetamidobenzylidene)-4-phenyl-3-thiosemicarrbazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent in preliminary studies.
Industry: While not widely used industrially, it serves as a model compound in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(4-Acetamidobenzylidene)-4-phenyl-3-thiosemicarrbazide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit tyrosine phosphorylation of p185neu, a protein involved in cell proliferation and transformation. This inhibition disrupts the signaling pathways essential for cancer cell growth and metastasis .
Comparaison Avec Des Composés Similaires
1-(4-Acetamidobenzylidene)-4-phenyl-3-thiosemicarrbazide can be compared with other similar compounds such as:
2-(4-Acetamidobenzylidene)-1-tetralone: This compound shares a similar benzylidene structure but differs in its core framework, leading to different chemical properties and applications.
1-(4-Acetamidobenzylidene)-4-phenylsemicarbazide: Another closely related compound, differing by the presence of a semicarbazide group instead of a thiosemicarbazide group, which affects its reactivity and biological activity.
The uniqueness of this compound lies in its thiosemicarbazide moiety, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
74959-60-7 |
|---|---|
Formule moléculaire |
C16H16N4OS |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
N-[4-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl]acetamide |
InChI |
InChI=1S/C16H16N4OS/c1-12(21)18-15-9-7-13(8-10-15)11-17-20-16(22)19-14-5-3-2-4-6-14/h2-11H,1H3,(H,18,21)(H2,19,20,22)/b17-11- |
Clé InChI |
NKEZWLLPILNVMR-BOPFTXTBSA-N |
SMILES isomérique |
CC(=O)NC1=CC=C(C=C1)/C=N\NC(=S)NC2=CC=CC=C2 |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



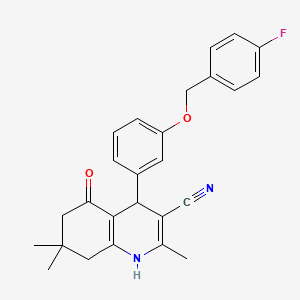
![19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin](/img/structure/B11947892.png)


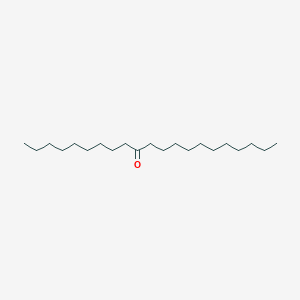
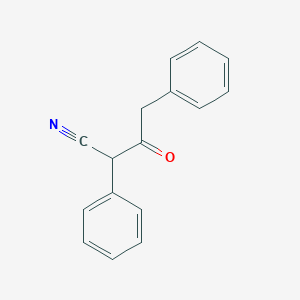

![1-Bromobenzo[ghi]perylene](/img/structure/B11947921.png)
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B11947922.png)

